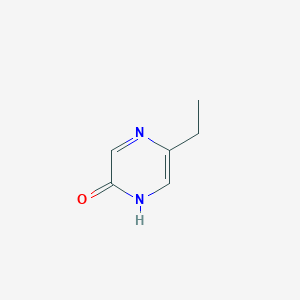

5-Ethylpyrazin-2-OL

Description

Historical Context of Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have been a subject of chemical research for well over a century. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a structural motif found in numerous natural and synthetic compounds. mdpi.comnih.gov Historically, research into pyrazine derivatives was driven by their identification as key components of food flavors and aromas, particularly those generated during cooking and roasting processes. nih.govmdpi.com This led to extensive studies on their formation, often through the Maillard reaction, and their sensory properties.

Beyond flavor chemistry, the discovery of pyrazine-containing natural products with potent biological effects spurred significant interest in medicinal chemistry. mdpi.comnih.gov Compounds featuring the pyrazine core have been developed for a wide array of applications, acting as anticancer, anti-inflammatory, and antibacterial agents. mdpi.comnih.gov This diverse functionality has made the synthesis of novel pyrazine derivatives a consistent goal for many research groups, aiming to explore new chemical space and develop molecules with enhanced or novel properties. tandfonline.com

Significance of Hydroxylated Pyrazines in Organic Synthesis

Hydroxylated pyrazines, particularly 2-hydroxypyrazines, are of considerable importance in organic synthesis, primarily serving as versatile intermediates for more complex molecules. A landmark development in this area was the method reported by Reuben G. Jones in 1949, which involves the condensation of an α-aminoamide with a 1,2-dicarbonyl compound. researchgate.netbeilstein-journals.orgnih.govtripod.comacs.org This synthesis has remained a vital and widely used route for accessing 2-hydroxypyrazine (B42338) scaffolds. beilstein-journals.orgnih.gov

The utility of 2-hydroxypyrazines stems from their unique chemical nature. These compounds exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. This allows the "hydroxyl" group to act as a masked ketone, and the ring nitrogen can be targeted for various substitution reactions. The hydroxyl group itself can be converted into other functionalities, such as a chloro group, which can then be displaced in nucleophilic substitution reactions to build more complex pyrazine derivatives. tripod.com This reactivity makes hydroxylated pyrazines valuable building blocks in the generation of chemical libraries for drug discovery and medicinal chemistry programs. beilstein-journals.orgresearchgate.net

Scope and Core Research Focus on 5-Ethylpyrazin-2-OL Studies

The specific compound this compound (CAS No. 139143-17-2) is a member of the hydroxylated pyrazine family. bldpharm.com Like other 2-hydroxypyrazines, it exists in tautomeric equilibrium with its amide form, 5-Ethylpyrazin-2(1H)-one.

While broad research has been conducted on the pyrazine class, dedicated studies focusing exclusively on this compound are not extensively documented in publicly available literature. Its significance is currently derived from its classification as a commercially available synthetic building block. bldpharm.comambeed.com Research focus on this compound is therefore prospective, centered on its potential use in the synthesis of more complex molecules. Its structure offers multiple points for chemical modification, making it a candidate for inclusion in synthetic programs aimed at discovering new compounds with potential applications in medicinal chemistry or materials science, leveraging the established importance of the pyrazine core. mdpi.comtandfonline.com

Chemical Data for this compound

The following table summarizes the known chemical identifiers for this compound.

| Property | Value | Source |

| Chemical Name | This compound | bldpharm.com |

| CAS Number | 139143-17-2 | bldpharm.com |

| Molecular Formula | C₆H₈N₂O | N/A |

| Tautomeric Form | 5-Ethylpyrazin-2(1H)-one | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-ethyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-8-6(9)4-7-5/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

ZHVKDEUNAMGLSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC(=O)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethylpyrazin 2 Ol and Analogues

Direct Synthesis Approaches

Direct methods focus on constructing the pyrazine (B50134) ring with the desired substituents in place or adding them to a pre-formed ring.

Condensation Reactions in Pyrazine Ring Formation

A foundational method for synthesizing 2-hydroxypyrazines is the condensation reaction between a 1,2-dicarbonyl compound and an α-amino acid amide. ijbpas.combeilstein-journals.org This approach, originally detailed by Reuben G. Jones in 1949, typically involves reacting the two components in the presence of a base like sodium hydroxide (B78521) at low temperatures. ijbpas.combeilstein-journals.org The reaction is convenient and can produce the desired pyrazine derivatives in high yields. ijbpas.com

However, when using an unsymmetrical dicarbonyl compound (like an α-ketoaldehyde) and an α-aminoamide, there is a potential for the formation of two different constitutional isomers. beilstein-journals.org Interestingly, the reaction often shows a regioselectivity that can seem counterintuitive, frequently yielding the 3,5-substituted-2-hydroxypyrazine as the major product. beilstein-journals.org The mechanism is thought to proceed through the formation of an α-amino ketone, which can then condense with another α-amino ketone to form the pyrazine ring. mcgill.ca

Ring Closure Strategies for the Pyrazine Core

Ring closure, or cyclization, is the critical step in forming the heterocyclic pyrazine core from acyclic precursors. researchgate.net One strategy involves the self-condensation of α-amino ketones. These intermediates can be generated from the reaction of α-diketones with amino acids through the Strecker degradation pathway. mcgill.ca Two molecules of the resulting α-amino ketone can then condense to form a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. ijbpas.commcgill.ca Common oxidizing agents for this transformation include copper(II) oxide or manganese oxide. ijbpas.com

Another versatile method utilizes α-aminonitriles as starting materials. rsc.org In a method developed by Hoornaert, an α-aminonitrile is treated with an excess of an oxalyl halide. rsc.org This reaction sequence first involves acylation of the aminonitrile, followed by addition to the nitrile group and subsequent cyclization to form a pyrazine-2,3-dione intermediate, which can then be further modified. rsc.org

Functionalization of Pre-formed Pyrazine Rings (e.g., Alkylation, Hydroxylation)

The pyrazine ring is an electron-deficient heteroaromatic system, which makes it resistant to standard electrophilic substitution reactions like Friedel-Crafts alkylation. thieme-connect.de Therefore, introducing substituents such as an ethyl group onto a pre-existing pyrazine ring requires specific strategies.

Activation via N-Oxides : Pyrazine N-oxides are significantly more reactive toward both electrophilic and nucleophilic substitution at the positions ortho and para to the N-oxide function. thieme-connect.dethieme-connect.de This activation allows for the introduction of carbon substituents through reaction with carbanions (e.g., from Grignard reagents or organolithium compounds), followed by the removal of the N-oxide oxygen. thieme-connect.de

Radical Substitution : The pyrazine ring is susceptible to homolytic substitution, providing a pathway for acylations and amidations. thieme-connect.de

Nucleophilic Substitution : While direct nucleophilic displacement of a hydrogen atom is uncommon, halopyrazines are reactive toward nucleophilic substitution, allowing for the introduction of various functional groups. thieme-connect.de

Cross-Coupling Reactions : Modern synthetic methods, such as Palladium-catalyzed Suzuki cross-coupling reactions, have been successfully employed to form C-C bonds by coupling halopyrazines with organoboron compounds, enabling the synthesis of alkyl-substituted pyrazines. organic-chemistry.org

Indirect Synthetic Routes

Indirect routes involve the synthesis of related heterocyclic systems or utilize complex reaction cascades that generate pyrazines as products.

Synthesis of Pyridazinone Derivatives as Related Systems

Pyridazinones are heterocyclic compounds that share structural similarities with pyrazinones and their synthesis can provide analogous insights. A common and effective method for synthesizing 6-aryl-4,5-dihydro-3(2H)-pyridazinones involves the cyclocondensation of β-aroylpropionic acids with hydrazine (B178648) hydrate (B1144303). nih.govsphinxsai.combiomedpharmajournal.org The initial β-aroylpropionic acid is typically prepared via a Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride (B1165640). sphinxsai.combiomedpharmajournal.org The subsequent reaction with hydrazine hydrate, often under reflux in a solvent like methanol (B129727) or ethanol (B145695), leads to the formation of the pyridazinone ring. nih.govsphinxsai.com

| Starting Material (Aryl Group) | Reagents | Product | Reference |

| Benzene | Succinic Anhydride, AlCl₃; then Hydrazine Hydrate | 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one | biomedpharmajournal.org |

| 2-Fluoroanisole | Succinic Anhydride, AlCl₃; then Hydrazine Hydrate | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | nih.gov |

| Indole (B1671886) (via butanoic acid adduct) | Hydrazine Hydrate | 6-anthracene-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | nih.gov |

Utilization of Maillard Reaction Pathways for Pyrazine Generation

The Maillard reaction is a primary pathway for the non-enzymatic formation of a wide array of flavor and aroma compounds in thermally processed foods, including a variety of pyrazines. researchgate.netsci-hub.se This complex cascade of reactions occurs between amino-containing compounds (like amino acids or peptides) and reducing sugars. mdpi.comfrontiersin.org

The formation of pyrazines via the Maillard reaction is generally understood to proceed through several key stages:

Initial reaction between the carbonyl group of a sugar and an amino group to form an N-substituted glycosylamine, which rearranges to an Amadori or Heyns product.

Degradation of these intermediates at elevated temperatures produces highly reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal. mdpi.com

These α-dicarbonyls then react with other amino acids via the Strecker degradation pathway. This crucial step generates ammonia (B1221849) and α-aminocarbonyls. researchgate.netnih.gov

Self-condensation of two α-aminocarbonyl molecules produces a dihydropyrazine intermediate. researchgate.net

Finally, the dihydropyrazine is oxidized to form a stable, aromatic pyrazine ring. researchgate.net

The specific substitution pattern of the resulting pyrazine is determined by the structures of the initial amino acids and sugars. For example, the thermal degradation of the amino acid serine can lead to the formation of pyrazine and ethylpyrazine, while threonine can yield dimethyl- and ethyl-dimethylpyrazines. nih.gov The presence of lipids can also influence the reaction, with lipid oxidation products potentially participating as intermediates to generate more pyrazines. sci-hub.se

| Precursors | Key Intermediates | Resulting Pyrazine Types | Reference |

| Amino Acids + Reducing Sugars | α-Dicarbonyls, α-Aminocarbonyls | Alkylpyrazines (e.g., methyl-, ethyl-, dimethyl-) | researchgate.netmdpi.com |

| Serine | α-Aminocarbonyls | Pyrazine, Methylpyrazine, Ethylpyrazine | nih.gov |

| Threonine | α-Aminocarbonyls | Dimethylpyrazine, Trimethylpyrazine, Ethyl-dimethylpyrazine | nih.gov |

| Peptides + Glucose | α-Dicarbonyls, α-Aminocarbonyls | Trimethylpyrazine, 2,5-Dimethylpyrazine | mdpi.com |

Green Chemistry Principles in Pyrazine Synthesis

The growing emphasis on environmentally benign chemical processes has significantly influenced the synthesis of pyrazine derivatives. Green chemistry principles, which focus on reducing waste, using less hazardous substances, and improving energy efficiency, are increasingly being integrated into synthetic routes for these important heterocyclic compounds.

One prominent green approach is the use of electrochemical synthesis. An electrochemical dehydrogenative [4 + 2] annulation method has been developed for creating pyrazines from simple ketones and diamines. rsc.org This technique avoids the need for external chemical oxidants or transition-metal catalysts, which are often toxic or expensive. The process is highly efficient and can be scaled up for industrial applications, demonstrating its potential as a sustainable alternative to traditional methods. rsc.org

Biocatalysis offers another powerful tool for green pyrazine synthesis. For instance, the enzyme Lipozyme® TL IM from Thermomyces lanuginosus has been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. rsc.org This method is notable for its mild reaction conditions (45 °C), short reaction times (20 minutes), and the use of a greener solvent, tert-amyl alcohol, achieving yields as high as 91.6%. rsc.org The development of continuous-flow systems for such biocatalytic processes further enhances their efficiency and scalability. rsc.org

The choice of solvent and catalyst system is critical in green synthesis. Researchers have explored one-pot syntheses that are both cost-effective and environmentally friendly. tandfonline.com These methods often utilize readily available and less hazardous starting materials. For example, the condensation of 1,2-diamines with 1,2-diols can be achieved using catalysts like granular alumina (B75360) in vapor-phase reactions. tandfonline.comtandfonline.com While some classical methods suffer from harsh conditions and low yields, modern approaches aim to overcome these limitations through innovative catalyst design and process optimization. tandfonline.com

Table 1: Application of Green Chemistry Principles in Pyrazine Synthesis

| Green Approach | Key Features | Example Reaction | Catalyst/Mediator | Advantages | Reference |

|---|---|---|---|---|---|

| Electrochemical Synthesis | Dehydrogenative [4 + 2] annulation | Ketones + Diamines → Substituted Pyrazines | Electricity (undivided electrolytic conditions) | No external chemical oxidants or transition-metal catalysts, high efficiency. | rsc.org |

| Biocatalysis | Continuous-flow amidation | Pyrazine Esters + Amines → Pyrazinamide Derivatives | Lipozyme® TL IM | Mild conditions, greener solvent (tert-amyl alcohol), high yield (up to 91.6%). | rsc.org |

| One-Pot Synthesis | Vapor-phase condensation | Ethylenediamine + Propylene Glycol → 2-Methylpyrazine | Granular Alumina | Utilizes readily available starting materials, cost-effective. | tandfonline.comtandfonline.com |

Metal-Catalyzed Syntheses of Pyrazine Scaffolds

Transition metal-catalyzed reactions are indispensable for the synthesis and functionalization of pyrazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These methods are crucial for introducing a wide variety of substituents onto the pyrazine core, which is essential for tuning the molecule's properties for various applications.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed. The Suzuki coupling, for example, has been successfully used to couple chloropyrazines with aryl boronic acids, providing access to arylated pyrazines in good to excellent yields. rsc.org Similarly, the Negishi reaction, which involves the coupling of organozinc reagents with halides, is another versatile tool for C-C bond formation in pyrazine chemistry. rsc.org

Recent advancements have focused on direct C-H activation, a more atom-economical approach that avoids the pre-functionalization of starting materials. For instance, a palladium-catalyzed direct arylation of a pyrazine N-oxide with a protected indole has been developed as a key step in the total synthesis of the alkaloid dragmacidin D. rsc.org This reaction proceeded with high regioselectivity, demonstrating the power of C-H activation for constructing complex molecular architectures. rsc.org

Besides palladium, other transition metals like copper and gold also play a significant role. Copper(I)-catalyzed cyclization reactions have been used to synthesize functionalized imidazo[1,2-a]pyrazines from readily available starting materials, using air as the sole oxidant. organic-chemistry.org Gold-catalyzed cyclizations are also prominent, enabling the synthesis of complex fused heterocyclic systems like pyrazolo-pyrrolo-pyrazines and pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgacs.org

Manganese, an earth-abundant and less toxic metal, is emerging as a sustainable catalyst for pyrazine synthesis. Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-substituted pyrazines, with hydrogen gas and water as the only byproducts. acs.orgnih.gov

Table 2: Overview of Metal-Catalyzed Syntheses of Pyrazine Scaffolds

| Reaction Type | Metal Catalyst | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Palladium-phosphine complexes | Chloropyrazine, Aryl boronic acids | Aryl-substituted pyrazines | Good to excellent yields for C-C bond formation. | rsc.org |

| Direct C-H Arylation | Palladium | Pyrazine N-oxide, Indole derivative | Aryl-substituted pyrazines | High regioselectivity, atom-economical. | rsc.org |

| Dehydrogenative Coupling | Manganese pincer complex | 2-Aminoalcohols | 2,5-Disubstituted pyrazines | Atom-economical, uses earth-abundant metal, byproducts are H₂ and H₂O. | acs.orgnih.gov |

| Cyclization/Annulation | Gold(I) | Ugi adducts derived from alkynoic acids | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | Mild conditions, high functional group tolerance, excellent yields. | acs.orgnih.govacs.org |

| Cyclization | Copper(I) | Propargylamines, Aldehydes/Ketones | Functionalized imidazo[1,2-a]pyrazines | One-pot process, uses air as the oxidant. | organic-chemistry.org |

Stereo- and Regioselective Synthesis of Functionalized Pyrazines

The biological activity and material properties of pyrazine derivatives are often highly dependent on the specific arrangement of substituents on the pyrazine ring (regiochemistry) and the three-dimensional orientation of those substituents (stereochemistry). Consequently, the development of synthetic methods that provide precise control over these aspects is of paramount importance.

Regioselectivity in the functionalization of pyrazines can be achieved through various strategies. In di-halogenated pyrazines, the differential reactivity of the halogen atoms can be exploited. For example, in the synthesis of dipyrrolopyrazine derivatives from 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, metal-free amination under microwave irradiation occurs selectively at the C3-position (displacing chlorine), whereas a Buchwald-Hartwig cross-coupling reaction affords selective amination at the C2-position (displacing bromine). rsc.org This demonstrates how the choice of reaction conditions can dictate the site of functionalization.

Gold-catalyzed reactions have also proven to be highly regioselective. In the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, a gold(I)-catalyzed annulation of dihydropyrazinone precursors occurs with complete regioselectivity at the C-5 position of the pyrazine ring. acs.orgnih.gov This selectivity is attributed to the interaction between the soft gold(I) catalyst, which activates the alkyne to act as a soft electrophile, and the most nucleophilic carbon (soft nucleophilic center) of the dihydropyrazinone ring. acs.org

Table 3: Methods for Stereo- and Regioselective Pyrazine Synthesis

| Method | Selectivity Type | Key Reagents/Catalysts | Substrate Example | Outcome | Reference |

|---|---|---|---|---|---|

| Condition-Dependent Amination | Regioselective | Microwave (metal-free) vs. Buchwald-Hartwig (Pd-catalyzed) | 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | Selective amination at C3 (metal-free) or C2 (Pd-catalyzed). | rsc.org |

| Gold-Catalyzed Annulation | Regioselective | Gold(I) catalyst | Dihydropyrazinone with an alkyne tether | Annulation occurs exclusively at the C-5 position of the pyrazine ring. | acs.orgnih.govacs.org |

| Diastereoselective Synthesis | Stereoselective | Chiral starting materials (e.g., steroids) | Steroidal ketones and diamines | Formation of specific diastereomers of bis-steroidal pyrazines. | nih.gov |

Spectroscopic and Structural Elucidation of 5 Ethylpyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 5-Ethylpyrazin-2-OL can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the pyrazine (B50134) ring protons are expected.

The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent methylene and methyl protons, respectively. The protons on the pyrazine ring would appear as singlets, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atoms in the ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | 1.2-1.4 | Triplet (t) | ~7.5 |

| CH₂ (Ethyl) | 2.6-2.8 | Quartet (q) | ~7.5 |

| Ring-H | 7.5-8.0 | Singlet (s) | - |

| Ring-H | 7.8-8.3 | Singlet (s) | - |

| OH | Variable | Broad Singlet (br s) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon environments in a molecule. libretexts.org For this compound, one would expect to see distinct signals for the two carbons of the ethyl group and the four carbons of the pyrazine ring. The chemical shifts of the ring carbons are particularly informative, with the carbon bearing the hydroxyl group appearing at a characteristically high chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | 12-15 |

| CH₂ (Ethyl) | 25-30 |

| C-3 (Ring) | 130-140 |

| C-5 (Ring) | 145-155 |

| C-6 (Ring) | 120-130 |

| C-2 (Ring-OH) | 155-165 |

Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary. libretexts.org

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, Quantitative NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced NMR techniques are employed. numberanalytics.comslideshare.net

Quantitative NMR (qNMR) : qNMR can be utilized to determine the purity of the compound or the relative ratios of components in a mixture with a high degree of accuracy. usp.orgox.ac.uk By integrating the signals of the analyte against a certified internal standard, the absolute quantity of this compound can be determined. usp.orgox.ac.uk

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness due to hydrogen bonding. spectroscopyonline.com C-H stretching vibrations for the ethyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=N stretching vibrations of the pyrazine ring are typically observed in the 1500-1600 cm⁻¹ region. A C-O stretching vibration associated with the hydroxyl group attached to the aromatic ring would be expected around 1200-1260 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2970 |

| C=N Stretch (Ring) | 1500-1600 |

| C-O Stretch (Aryl) | 1200-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. azooptics.com The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions of the pyrazine ring system. sigmaaldrich.comacademie-sciences.fr The presence of the hydroxyl group and the ethyl group will influence the position and intensity of these absorption bands. Aromatic systems like pyrazine typically exhibit strong absorptions in the 250-300 nm range. msu.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Common fragmentation pathways would likely involve the loss of the ethyl group or other small neutral molecules, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.

Electron Spray Ionization Mass Spectrometry (ESI-MS)

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing moderately polar, thermally fragile, and high-molecular-weight compounds. creative-proteomics.com It typically generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, often with minimal fragmentation. creative-proteomics.com This process generally results in the observation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

Table 1: Predicted ESI-MS Ions for this compound

| Ion Species | Predicted m/z | Ionization Mode |

| [M+H]⁺ | ~125.1 | Positive |

| [M-H]⁻ | ~123.1 | Negative |

| [M+Na]⁺ | ~147.1 | Positive |

Note: The table is based on theoretical predictions for this compound in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds. nih.gov Pyrazines, particularly alkylpyrazines, are frequently analyzed by this method in food, flavor, and environmental samples. nih.govnih.govresearchgate.net The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. d-nb.info

The analysis of this compound by GC-MS presents a specific consideration due to the hydroxyl group, which increases its polarity and reduces its volatility compared to simple alkylpyrazines. This hydroxyl group also means the compound can exist in tautomeric equilibrium with its keto form, 5-ethyl-2(1H)-pyrazinone. Such compounds can sometimes produce broad peaks or decompose on the GC column. To overcome this, derivatization is often employed. For instance, hydroxypyrazines can be converted to their more volatile trimethylsilyl (B98337) (TMS) derivatives before analysis, which improves chromatographic behavior and yields sharp, identifiable peaks. cornell.edu

In a typical GC-MS analysis using electron ionization (EI), the molecule fragments in a predictable manner, providing a unique mass spectrum that acts as a chemical "fingerprint". chemguide.co.uk The fragmentation of alkylpyrazines is well-documented. researchgate.net For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group: A cleavage of the bond between the pyrazine ring and the ethyl group (a β-cleavage relative to the ring nitrogens) would result in the loss of a 29 Da fragment (•C₂H₅), leading to a significant ion peak.

Ring Cleavage: Fragmentation of the heterocyclic ring itself would produce characteristic ions.

McLafferty Rearrangement: If the side chain is long enough, this rearrangement can occur, though it is less common for a simple ethyl group. miamioh.edu

Table 2: Common GC-MS Instrumentation Parameters for Pyrazine Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-WAX or DB-5MS (30 m x 0.25 mm x 0.25 µm) | Separation of volatile compounds based on polarity and boiling point. d-nb.infocoresta.org |

| Injection Mode | Split/Splitless or Headspace SPME | Introduction of the sample into the GC system. nih.gov |

| Inlet Temperature | 250-260 °C | Ensures rapid volatilization of the sample. coresta.org |

| Oven Program | Temperature ramp (e.g., 40°C hold, then ramp to 240°C) | Separates compounds based on boiling points. d-nb.info |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules to create a characteristic mass spectrum. mdpi.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. d-nb.info |

Note: This table represents typical conditions and may be optimized for specific analyses.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. bioanalysis-zone.comsavemyexams.com This precision allows for the determination of a compound's elemental formula. While conventional mass spectrometry might identify two different molecules as having the same integer mass, HRMS can distinguish between them based on their unique exact masses, which arise from the slight mass differences of their constituent isotopes. msu.edu

The molecular formula for this compound is C₆H₈N₂O, giving it a nominal mass of 124 Da. aksci.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the precise molecular weight can be calculated. This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument to unambiguously confirm the elemental composition of the analyte. savemyexams.com

Table 3: Calculation of Exact Mass for this compound (C₆H₈N₂O)

| Element | Quantity | Exact Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.0000 | 72.0000 |

| Hydrogen (¹H) | 8 | 1.0078 | 8.0624 |

| Nitrogen (¹⁴N) | 2 | 14.0031 | 28.0062 |

| Oxygen (¹⁶O) | 1 | 15.9949 | 15.9949 |

| Total Exact Mass | 124.0635 |

Note: Accurate isotopic masses are based on established values. savemyexams.com

An HRMS measurement yielding a mass of 124.0635 ± 0.0005 Da for the molecular ion would provide strong evidence for the C₆H₈N₂O formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com By directing X-rays at a single crystal and analyzing the resulting diffraction pattern, researchers can deduce bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural model. anton-paar.com

While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related pyrazine structures provides insight into the information that would be obtained. nih.govresearchgate.net A key structural feature that X-ray crystallography would resolve is the tautomerism of the molecule. It would definitively show whether the compound exists in the solid state as the aromatic alcohol form (5-Ethylpyrazin-2-ol ) or the non-aromatic amide form (5-Ethyl-2(1H)-pyrazinone ).

Furthermore, the presence of both a hydrogen-bond donor (-OH or N-H) and hydrogen-bond acceptors (ring nitrogens, carbonyl oxygen) makes strong intermolecular hydrogen bonding highly likely. X-ray analysis would reveal these interactions, which could lead to the formation of supramolecular structures such as dimers or extended hydrogen-bonded sheets in the crystal lattice, similar to those observed in other pyrazine derivatives like pyrazine-2-amidoxime. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of and angles between the axes of the unit cell. | a, b, c (Å); α, β, γ (°) |

| Z | The number of molecules in the unit cell. | 4 |

| Hydrogen Bonding | Describes the donors, acceptors, and geometry of H-bonds. | e.g., O-H···N or N-H···O |

| Tautomeric Form | Identifies the dominant tautomer in the solid state. | Pyrazin-2-ol or 2(1H)-Pyrazinone |

Note: This table is illustrative, based on data for similar heterocyclic compounds, to demonstrate the type of information obtained from an X-ray crystallography experiment. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Ethylpyrazin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Ethylpyrazin-2-OL. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has become a popular method for electronic structure calculations due to its balance of accuracy and computational cost. ohio-state.eduscispace.com It is used to determine various ground-state properties of this compound. DFT calculations replace the complex many-electron wave function with the electron density, which is a function of only three spatial coordinates, simplifying the problem. scispace.comiaea.org

Key ground-state properties of this compound that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electronic Energy: The total energy of the molecule in its electronic ground state.

Vibrational Frequencies: Prediction of the frequencies of molecular vibrations, which correspond to peaks in the infrared (IR) spectrum. researchgate.net

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals. karazin.ua

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. uci.eduarxiv.org This method is an extension of DFT that allows for the calculation of electronic excited states. uci.eduarxiv.orgrsc.orgchemrxiv.org TD-DFT is widely used for its favorable combination of low computational cost and reasonable accuracy in predicting excited state energies. ohio-state.edursc.orgchemrxiv.org

TD-DFT calculations for this compound can provide:

Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These correspond to the absorption bands in the UV-Vis spectrum. gaussian.com

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths indicate more intense absorption bands. gaussian.com

Nature of Electronic Transitions: Identification of the specific molecular orbitals involved in the electronic transitions (e.g., n → π* or π → π*).

The results of TD-DFT calculations are crucial for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. gaussian.commdpi.com

Post-Hartree-Fock Methods for Enhanced Accuracy

For situations requiring higher accuracy than standard DFT, post-Hartree-Fock methods can be utilized. wikipedia.orgnumberanalytics.com These methods are developed to improve upon the Hartree-Fock (HF) method by more accurately accounting for electron correlation, which is the interaction between electrons. wikipedia.orgnumberanalytics.comststephens.net.in

Examples of post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.): These methods treat electron correlation as a perturbation to the HF solution. ststephens.net.in

Configuration Interaction (CI): This method provides a more complete description of the electronic wavefunction by including configurations corresponding to excited states. ststephens.net.in

Coupled Cluster (CC) Theory: This is considered one of the "gold standard" methods in quantum chemistry for its high accuracy, though it is computationally expensive. numberanalytics.com

While computationally more demanding, these methods can serve as a benchmark for the results obtained from DFT calculations and are particularly important for systems where electron correlation effects are significant. wikipedia.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound over time. nih.govresearchgate.netplos.org

MD simulations can reveal:

Conformational Landscape: The various stable and metastable conformations that the molecule can adopt.

Flexibility of the Molecule: Identification of the most flexible parts of the molecule, such as the ethyl group.

Intermolecular Interactions: In condensed phases, MD can simulate how this compound interacts with solvent molecules or other molecules of the same kind.

These simulations provide a dynamic picture of the molecule, which is crucial for understanding its behavior in a realistic environment. frontiersin.org

Theoretical Spectroscopic Predictions (e.g., Simulated NMR, IR, UV-Vis Spectra)

A significant application of computational chemistry is the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results. diva-portal.org

Simulated NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.netnmrdb.orgnmrdb.org These predicted spectra can be invaluable for assigning peaks in experimental NMR data. researchgate.netprospre.ca

Simulated IR Spectra: The vibrational frequencies and their intensities calculated from DFT can be used to generate a theoretical IR spectrum. researchgate.netnanoacademic.comchemrxiv.org Comparing this with an experimental spectrum helps in assigning the vibrational modes to specific functional groups. researchgate.net

Simulated UV-Vis Spectra: The excitation energies and oscillator strengths obtained from TD-DFT calculations are used to construct a theoretical UV-Vis spectrum. karazin.uagaussian.commdpi.comupi.edu This allows for the assignment of absorption bands to specific electronic transitions. researchgate.net

Reactivity Studies (e.g., Frontier Molecular Orbital Analysis, Electrostatic Potential Maps)

Computational methods are also employed to predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis: This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uknumberanalytics.comcureffi.orgwpmucdn.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energies and shapes of these orbitals provide insights into the molecule's reactivity and the types of reactions it is likely to undergo. numberanalytics.comresearchgate.net

Electrostatic Potential (MEP) Maps: An MEP map visualizes the electrostatic potential on the van der Waals surface of the molecule. proteopedia.orgresearchgate.netuni-muenchen.deavogadro.ccavogadro.cc Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netuni-muenchen.de This provides a visual guide to the reactive sites of the molecule. uni-muenchen.de

Table of Compounds Mentioned

| Compound Name |

| This compound |

Table of Computational Methods and Predicted Properties

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Optimized geometry, electronic energy, dipole moment, vibrational frequencies |

| Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, UV-Vis spectra |

| Post-Hartree-Fock Methods | Highly accurate electronic energies and properties |

| Molecular Dynamics (MD) | Conformational changes, molecular flexibility, intermolecular interactions |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity, sites of electrophilic and nucleophilic attack |

| Electrostatic Potential (MEP) Maps | Charge distribution, reactive sites |

| Gauge-Independent Atomic Orbital (GIAO) | NMR chemical shifts |

Solvent Effect Analysis on Molecular Behavior

The chemical behavior and properties of a molecule like this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvent effect analysis is a powerful tool to understand these interactions at a molecular level. By employing solvation models, researchers can predict how different solvents alter the conformational stability, electronic structure, and reactivity of the solute.

Implicit and explicit solvation models are the two primary approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This approach is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. frontiersin.org

A systematic study on this compound would involve optimizing its geometry in the gas phase and in a series of solvents with varying polarities. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated to identify conformational changes. Furthermore, the analysis of thermodynamic properties like solvation free energy provides insights into the solubility and stability of the compound in different media. nii.ac.jp Techniques like multiple linear regression analysis can be employed to correlate changes in molecular properties with various solvent parameters (e.g., dielectric constant, refractive index), providing a quantitative understanding of the solvent's influence. researchgate.net

Table 1: Illustrative Data from a Hypothetical Solvent Effect Analysis on this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) | Key Bond Length Change (e.g., O-H bond) (Å) |

| Gas Phase | 1.0 | 2.15 | 0.00 | 0.965 |

| n-Hexane | 1.9 | 2.58 | -2.54 | 0.968 |

| Chloroform | 4.8 | 3.89 | -5.12 | 0.972 |

| Ethanol (B145695) | 24.6 | 5.21 | -7.88 | 0.981 |

| Water | 78.4 | 5.95 | -8.53 | 0.985 |

Note: This table contains hypothetical data for illustrative purposes, demonstrating the expected trends from a computational solvent effect analysis.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are critical in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. NCI analysis is a computational method that allows for the identification and visualization of these weak interactions in three-dimensional space. chemtools.org The method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org Regions corresponding to non-covalent interactions are typically characterized by low electron density and a low reduced density gradient. chemtools.org

A plot of the reduced density gradient versus the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, can distinguish between different types of interactions. scielo.org.mx

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low density and large negative values of sign(λ₂)ρ.

Weak, attractive interactions (e.g., van der Waals forces, π-π stacking) appear as spikes at very low density and values of sign(λ₂)ρ close to zero. chemtools.org

Repulsive interactions (e.g., steric clashes) appear as spikes at low density and large positive values of sign(λ₂)ρ.

The visualization is presented as 3D isosurfaces, which are color-coded to indicate the nature of the interaction. Typically, blue is used for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes. scielo.org.mx This visual representation provides an intuitive understanding of how molecules of this compound interact with each other or with other molecules, such as a biological receptor. For systems in a fluctuating environment like a solution, an Averaged NonCovalent Interaction (aNCI) index can be used to characterize the most important and persistent interactions from a dynamic simulation. nih.gov

Table 2: Expected Non-Covalent Interactions in a this compound Dimer

| Interaction Type | Interacting Groups | Expected sign(λ₂)ρ value | Isosurface Color |

| Hydrogen Bond | -OH --- N(pyrazine) | Negative | Blue |

| π-π Stacking | Pyrazine (B50134) Ring --- Pyrazine Ring | Near Zero | Green |

| Van der Waals | Ethyl Group --- Ethyl Group | Near Zero | Green |

| Steric Repulsion | Between proximal, non-bonded atoms | Positive | Red |

Note: This table is illustrative and based on the general principles of NCI analysis applied to the structure of this compound.

Machine Learning Applications in Computational Chemistry for Pyrazine Systems

The integration of machine learning (ML) into computational chemistry is revolutionizing the study of molecular systems, including pyrazine derivatives. acs.org ML models can accelerate the prediction of chemical properties, aid in the design of new molecules, and help elucidate complex structure-activity relationships, often overcoming the computational cost of traditional quantum mechanical calculations. researchgate.netnih.gov

One of the primary applications of ML for pyrazine systems is in the development of Quantitative Structure-Activity Relationship (QSAR) models. scielo.br In a typical QSAR study, a dataset of pyrazine derivatives with known biological activities (e.g., anti-cancer or anti-melanoma activity) is used. scielo.brscielo.br A large number of molecular descriptors (representing electronic, steric, and topological features) are calculated for each molecule. ML algorithms, such as Random Forest, Support Vector Machines, or Artificial Neural Networks (ANN), are then trained to identify the key descriptors that correlate with the observed activity. scielo.brresearchgate.net The resulting model can be used to predict the activity of new, untested pyrazine compounds, thereby guiding synthetic efforts toward more potent candidates. scielo.br

Beyond QSAR, ML is being applied to predict fundamental quantum mechanical properties. By training on large datasets of molecules for which properties have been calculated using high-level theory (like Density Functional Theory), ML models can learn to predict energies, forces, and electronic properties for new molecules at a fraction of the computational cost. arxiv.org This is particularly useful for screening large virtual libraries of pyrazine derivatives to identify compounds with desirable absorption, distribution, metabolism, and excretion (ADME) properties. ecetoc.org

Furthermore, generative ML models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are used for de novo molecular design. nih.gov These models can be trained on a library of known pyrazine structures and then be tasked to generate novel molecular structures that are predicted to have high activity or specific desired properties, expanding the accessible chemical space for drug discovery. nih.gov

Table 3: Machine Learning Applications for Pyrazine Systems

| Application Area | Machine Learning Model Example | Input Data | Predicted Output |

| Property Prediction (QSAR) | Random Forest, Artificial Neural Network (ANN) scielo.brresearchgate.net | Molecular descriptors, experimental activity data | Biological activity (e.g., IC₅₀) |

| Quantum Chemistry | Graph Neural Networks | Molecular structure | Formation energy, HOMO/LUMO levels |

| ADMET Prediction | Support Vector Machines | Physicochemical properties | Absorption, solubility, toxicity |

| De Novo Design | Recurrent Neural Network (RNN) nih.gov | SMILES strings of known pyrazines | Novel pyrazine structures with desired properties |

Reaction Chemistry and Mechanistic Pathways Involving 5 Ethylpyrazin 2 Ol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazine (B50134) ring of 5-Ethylpyrazin-2-OL are not straightforward due to the presence of the hydroxyl group, which is a poor leaving group. However, derivatization of the hydroxyl group to a better leaving group, such as a tosylate or a halide, can facilitate nucleophilic attack. The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when an activating group is present. nih.govwuxiapptec.com

For instance, the conversion of the hydroxyl group to a chloro group would yield 2-chloro-5-ethylpyrazine. This halogenated derivative would be significantly more reactive towards nucleophiles. Studies on analogous chloropyrazines have shown that they readily undergo displacement reactions with various nucleophiles. rsc.orgrsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyrazines

| Nucleophile | Reagent | Product Type | Reference |

|---|---|---|---|

| Methoxide | Sodium methoxide | 2-Methoxypyrazine | rsc.org |

| Benzyl (B1604629) oxide | Sodium benzyl oxide | 2-Benzyloxypyrazine | rsc.org |

| Benzyl sulfide | Sodium benzyl sulfide | 2-(Benzylthio)pyrazine | rsc.org |

| Hydroxide (B78521) | Sodium hydroxide | 2-Hydroxypyrazine (B42338) | rsc.org |

The mechanism for these reactions is typically SNAr, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The electron-withdrawing nature of the pyrazine nitrogens stabilizes this intermediate, facilitating the subsequent expulsion of the leaving group. knu.ua The reaction of tosylated 2-alkoxypyrazines with potassium halides has also been shown to lead to N-alkylated pyrazinones, indicating a substitutive C–O → C–N rearrangement. researchgate.net

Electrophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS). slideshare.net The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring. slideshare.net

Direct electrophilic substitution on the pyrazine ring of this compound is therefore expected to be challenging and require harsh reaction conditions. If substitution were to occur, the directing effects of the existing substituents would need to be considered. The ethyl group is an activating, ortho-, para-director, while the hydroxyl group is also an activating, ortho-, para-director. However, the strong deactivating effect of the pyrazine nitrogens would likely dominate.

Elimination Reactions

Elimination reactions involving this compound can theoretically occur at the ethyl group. Pyrolysis of 2-alkoxypyrazines has been shown to proceed via an intramolecular elimination reaction, yielding a pyrazin-2-one and an alkene. clockss.orgrsc.orgrsc.org This reaction proceeds through a six-membered cyclic transition state, analogous to ester pyrolysis. clockss.org

Applying this principle to this compound, it is conceivable that under pyrolytic conditions, the ethyl group could be eliminated as ethene, although this would require the hydroxyl group to be in its enol form and likely derivatized to facilitate the cyclic transition state.

Another potential elimination pathway involves the dehydration of a hydroxylated ethyl side chain. If the ethyl group were to be oxidized to a 1-hydroxyethyl group, subsequent acid-catalyzed dehydration could lead to the formation of a vinylpyrazine. This type of reaction is common for alcohols where an acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form a double bond. tandfonline.com

Rearrangement Reactions (e.g., ANRORC-Type Rearrangements)

Pyrazinones, the tautomeric form of hydroxypyrazines, can undergo rearrangement reactions, most notably the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. knu.uawikipedia.org This type of reaction is a special kind of nucleophilic substitution that is particularly prevalent in heterocyclic compounds. wikipedia.org

A study on 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones demonstrated an H₂SO₄-catalyzed ANRORC-type rearrangement with hydrazine (B178648) hydrate (B1144303) to form 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines. rsc.org This indicates that the pyrazinone ring is susceptible to nucleophilic attack, leading to ring opening and subsequent closure to a different heterocyclic system.

The general ANRORC mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate. This intermediate then undergoes a ring closure to yield the final product. wikipedia.org In the case of this compound, a strong nucleophile could potentially attack the pyrazinone ring, initiating an ANRORC-type rearrangement. The specific outcome of such a reaction would depend on the nucleophile and the reaction conditions. The study of ANRORC reactions in pyrimidines, which are structurally similar to pyrazines, provides further evidence for the feasibility of such rearrangements. wikipedia.orgrsc.org

Oxidation and Reduction Chemistry of Hydroxylated Pyrazines

The oxidation and reduction of this compound can occur at both the pyrazine ring and the ethyl substituent.

Oxidation: The ethyl group can be oxidized to various functional groups. For instance, the oxidation of alkylpyrazines with reagents like potassium permanganate (B83412) or sodium dichromate can convert the alkyl side chain into a carboxylic acid group. thieme-connect.degoogle.com This would transform this compound into 5-(carboxy)pyrazin-2-ol. The oxidation can also be more controlled to yield intermediate products such as a 1-hydroxyethyl or an acetyl group. A process for producing 2-acetyl-3-ethylpyrazine (B160245) involves the oxidation of the corresponding alcohol, which is formed from the N-oxide of 2,3-diethylpyrazine. google.com

The pyrazine ring itself is generally resistant to oxidation, but under certain conditions, N-oxidation can occur to form pyrazine-N-oxides. doi.org

Derivatization Reactions of the Ethyl and Hydroxyl Moieties

The ethyl and hydroxyl groups of this compound are amenable to various derivatization reactions, allowing for the synthesis of a wide range of analogs.

Derivatization of the Hydroxyl Group: The hydroxyl group of this compound can undergo reactions typical of alcohols and phenols. It can be converted into an ether through Williamson ether synthesis or by reaction with alkylating agents. Alkylation of hydroxypyrazines can result in both O-alkylation and N-alkylation, often yielding a mixture of products. doi.org For example, the reaction of 2-hydroxypyrazine with diazomethane (B1218177) or dimethyl sulfate (B86663) can yield the N-methyl derivative. doi.org Etherification of pyrazin-2-ols has also been documented. beilstein-journals.org

Esterification is another common derivatization reaction. The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. google.com The synthesis of propyl esters of pyrazine-2-carboxylic acids has been explored, though challenges such as decarboxylation can occur under certain conditions. mdpi.com

Derivatization of the Ethyl Group: The ethyl group can be functionalized through various reactions. As mentioned in the oxidation section, it can be oxidized to a carboxylic acid. thieme-connect.degoogle.com Halogenation of the alkyl side chain can also be achieved, for example, through free radical halogenation, which would introduce a reactive handle for further nucleophilic substitution reactions. Ethylation of chloropyrazines using organometallic reagents like triethylaluminum (B1256330) has been reported, demonstrating the introduction of ethyl groups onto the pyrazine ring. semanticscholar.org While this is a synthetic route to ethylpyrazines, it highlights the reactivity related to the pyrazine core. The formation of various alkylpyrazines, including those with ethyl groups, is also a key aspect of flavor chemistry, particularly in the Maillard reaction. tandfonline.comtandfonline.com

Table 2: Potential Derivatization Reactions of this compound

| Moiety | Reaction Type | Reagent Example | Product Functional Group | Reference (Analogous Reactions) |

|---|---|---|---|---|

| Hydroxyl | Etherification | Alkyl halide, base | Ether | doi.orgbeilstein-journals.org |

| Hydroxyl | Esterification | Acyl chloride, base | Ester | google.commdpi.com |

| Hydroxyl | Silylation | Trimethylsilylchloride | Silyl ether | doi.org |

| Ethyl | Oxidation | KMnO₄ | Carboxylic acid | thieme-connect.degoogle.com |

Synthesis and Characterization of Derivatives and Structural Analogs of 5 Ethylpyrazin 2 Ol

Alkylpyrazine Derivatives

The synthesis of alkylpyrazine derivatives from a 5-Ethylpyrazin-2-OL precursor can be effectively achieved through a two-step sequence involving the conversion of the hydroxyl group to a more versatile halide, followed by a transition metal-catalyzed cross-coupling reaction. This strategy allows for the introduction of a wide array of alkyl substituents onto the pyrazine (B50134) core.

The initial step is the transformation of the hydroxypyrazine into a chloropyrazine. This is a standard procedure accomplished by treating the pyrazinol with a chlorinating agent such as phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). tripod.com The reaction conditions may vary depending on the other substituents on the pyrazine ring; for instance, the presence of multiple alkyl groups can hinder the replacement of the hydroxyl group, necessitating higher temperatures. tripod.com

Once the chloropyrazine intermediate is obtained, various cross-coupling methodologies can be employed to introduce new alkyl groups. Palladium- or nickel-catalyzed reactions are particularly effective. rsc.orgmdpi.com

Negishi Coupling: This reaction involves the coupling of the chloropyrazine with an organozinc reagent in the presence of a palladium or nickel catalyst. It is highly effective for creating C-C bonds and can be used to synthesize trialkylpyrazines regioselectively. rsc.org

Kumada–Corriu Coupling: This method utilizes a Grignard reagent (alkylmagnesium halide) and is typically catalyzed by a nickel complex. It serves as a powerful tool for forming C-C bonds with high efficiency. mdpi.com

Suzuki Coupling: While commonly used for aryl-aryl coupling, the Suzuki reaction can also be adapted for alkyl-aryl coupling by using an alkylboronic acid or its derivative with the chloropyrazine under palladium catalysis.

This synthetic approach is summarized in the table below.

| Reaction Step | Starting Material | Reagents | Product | Key Features |

|---|---|---|---|---|

| 1. Chlorination | This compound | POCl₃ (with or without PCl₅) | 2-Chloro-5-ethylpyrazine | Converts the hydroxyl group into a good leaving group for subsequent reactions. tripod.com |

| 2. Cross-Coupling | 2-Chloro-5-ethylpyrazine | Alkylzinc halide (Negishi), Alkylmagnesium halide (Kumada), or Alkylboronic acid (Suzuki) with a Pd or Ni catalyst | 2-Alkyl-5-ethylpyrazine | Allows for the introduction of diverse primary, secondary, or tertiary alkyl groups. rsc.orgmdpi.com |

Hydroxylated Pyrazine Derivatives (e.g., Pyrazinemethanols, other Pyrazinols)

The introduction of additional hydroxylated functionalities, such as a hydroxymethyl group, onto a pyrazine ring can be achieved through the Boekelheide rearrangement. wikipedia.org This reaction provides a strategic method for the oxy-functionalization of an alkyl group, specifically at the alpha-position, on an N-heterocycle. The synthesis of a pyrazinemethanol from an alkylpyrazine precursor involves a multi-step process.

The sequence begins with the N-oxidation of the starting alkylpyrazine. This is typically accomplished using an oxidizing agent like a peroxy acid. The resulting pyrazine-N-oxide is then subjected to the Boekelheide rearrangement. wikipedia.org The classic procedure uses acetic anhydride (B1165640) at high temperatures, but a more modern and milder approach employs trifluoroacetic anhydride (TFAA), which often allows the reaction to proceed at room temperature. wikipedia.org

The mechanism involves an initial acyl transfer from the anhydride to the N-oxide oxygen. This is followed by deprotonation of the alpha-carbon of the alkyl group, which initiates a mdpi.commdpi.com-sigmatropic rearrangement. The resulting intermediate is an acylated methylpyridine derivative, which upon hydrolysis, yields the final hydroxymethylpyridine product. wikipedia.org This methodology has been successfully applied to the synthesis of complex molecules like 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine. mdpi.com

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. N-Oxidation | Alkylpyrazine | Peroxy acid (e.g., m-CPBA) | Alkylpyrazine-N-oxide | Activates the molecule for the rearrangement. |

| 2. Rearrangement | Alkylpyrazine-N-oxide | Trifluoroacetic anhydride (TFAA) | Trifluoroacetylated methylpyrazine | A mdpi.commdpi.com-sigmatropic rearrangement occurs. wikipedia.org |

| 3. Hydrolysis | Trifluoroacetylated methylpyrazine | Aqueous base or acid | Pyrazinemethanol | Cleavage of the ester to yield the alcohol. |

Pyrazine-Containing Fused Heterocycles (e.g., Imidazopyridazines from Pyrazinones)

Pyrazinones, the tautomeric form of hydroxypyrazines, are valuable precursors for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the pyrazinone with a bifunctional reagent to construct a new ring fused to the pyrazine core. An important class of such fused systems is the 1,2,4-triazolo[4,3-a]pyrazines, which have been investigated for various biological activities.

The synthesis of these fused heterocycles often starts from a substituted pyrazine that can be converted into a suitable precursor for cyclization. For example, a chloropyrazine can be reacted with hydrazine (B178648) to form a hydrazinopyrazine. This intermediate can then be cyclized with various reagents, such as orthoesters or acid chlorides, to form the fused triazole ring. This approach allows for the creation of a diverse library of triazolopyrazine derivatives.

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Hydrazinolysis | Chloropyrazine | Hydrazine (N₂H₄) | Hydrazinopyrazine | Introduction of the hydrazine moiety necessary for cyclization. |

| 2. Cyclization | Hydrazinopyrazine | Orthoester (e.g., triethyl orthoformate) or Acid Chloride | 1,2,4-Triazolo[4,3-a]pyrazine | Formation of the fused triazole ring system. |

Functionalized Pyrazine Carboxylic Acids and Esters

The introduction of carboxylic acid and ester functionalities onto the pyrazine ring significantly broadens its synthetic utility. A common route to pyrazine carboxylic acids begins with a halogenated pyrazine, which can be prepared from a hydroxypyrazine as described in section 6.1. tripod.com The halogen atom can then be converted into a carboxylic acid group through several methods, including organometallic routes such as lithiation followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions.

Once the pyrazine carboxylic acid is obtained, it can be readily converted into a variety of esters. Standard esterification methods include:

Fischer Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction with Thionyl Chloride: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂). nih.gov This acid chloride is then reacted with an alcohol to form the ester. This method is often high-yielding.

Amide Coupling Reagents: The carboxylic acid can be activated with coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) and then reacted with an alcohol. patsnap.com

These methods have been used to synthesize a wide range of pyrazine amides and, by extension, can be applied to ester synthesis. mdpi.comnih.gov

| Synthetic Route | Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|---|

| 1. Carboxylation | Chloropyrazine | 1. n-BuLi or Mg 2. CO₂ | Pyrazine carboxylic acid | A standard organometallic approach to introduce the carboxyl group. |

| 2. Esterification (via Acid Chloride) | Pyrazine carboxylic acid | 1. SOCl₂ 2. Alcohol (R-OH) | Pyrazine carboxylic acid ester | A highly effective and common method for ester formation. nih.gov |

| 3. Esterification (Direct) | Pyrazine carboxylic acid | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Pyrazine carboxylic acid ester | Classic Fischer esterification; often requires removal of water. |

Pyrazine-Based Ethers and Other Oxygen-Containing Derivatives

The hydroxyl group of this compound provides a direct handle for the synthesis of pyrazine-based ethers via O-alkylation. The Williamson ether synthesis is the most common and straightforward method for this transformation. masterorganicchemistry.comyoutube.com This reaction proceeds via an Sₙ2 mechanism and is highly efficient for forming a variety of ethers. chem-station.com

The synthesis begins with the deprotonation of the hydroxypyrazine using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (a pyrazinolate anion). This pyrazinolate is a potent nucleophile. In the second step, the pyrazinolate is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide). The alkoxide displaces the halide leaving group in an Sₙ2 reaction, forming the new C-O bond and yielding the pyrazine ether. youtube.com

For the Williamson ether synthesis to be effective, primary alkyl halides are preferred as the electrophile to minimize the competing E2 elimination reaction. chem-station.com This method allows for the synthesis of a wide range of alkoxy-pyrazine derivatives from the parent pyrazinol.

| Reaction Step | Reactants | Reagents/Conditions | Product | Mechanism |

|---|---|---|---|---|

| 1. Deprotonation | This compound | Strong base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) | Sodium 5-ethylpyrazin-2-olate | Acid-base reaction to form the nucleophilic alkoxide. |

| 2. Nucleophilic Substitution | Sodium 5-ethylpyrazin-2-olate + Alkyl Halide (R-X) | Aprotic solvent | 2-Alkoxy-5-ethylpyrazine | Sₙ2 displacement of the halide by the pyrazinolate anion. masterorganicchemistry.comyoutube.com |

Advanced Analytical Methodologies for Pyrazine Analysis

Gas Chromatography-Olfactometry (GC-O) and Aroma Extraction Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method frequently used in conjunction with GC-O to evaluate the sensory relevance of volatile compounds. mdpi.com In AEDA, a flavor extract is sequentially diluted, and each dilution is analyzed by GC-O until no odor can be perceived at the sniffing port. mdpi.com The highest dilution at which a compound is still detected is known as its flavor dilution (FD) factor. mdpi.comnih.gov A higher FD factor indicates a more potent contributor to the sample's aroma. This approach helps to screen for key aroma compounds, focusing analytical efforts on the most sensorially significant pyrazines. mdpi.comnih.gov For example, studies on charcoal-grilled beef and beef extract have used AEDA to identify pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,3,5-trimethylpyrazine (B81540) as important aroma-active compounds. nih.govnih.gov

Table 1: Examples of Aroma-Active Pyrazines Identified by GC-O/AEDA in Food Products

| Compound | Food Matrix | Flavor Dilution (FD) Factor | Source(s) |

|---|---|---|---|

| 2-Ethyl-3,5-dimethylpyrazine | Charcoal-grilled beef | High | nih.gov |

| 2,5-Dimethylpyrazine | Charcoal-grilled beef | High | nih.gov |

| 2,3,5-Trimethylpyrazine | Beef Extract | 32-128 | nih.gov |

| (E)-2-Nonenal | Smoke-Cured Pork Leg | 243 | mdpi.com |

| 2-Acetyl-1-pyrroline | Smoke-Cured Pork Leg | 324 | mdpi.com |

| 2,6-Dimethylpyrazine | Sufu (fermented soybean) | - | nih.gov |

Solid Phase Microextraction (SPME) Coupled with GC-MS for Volatile Collection

Solid Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that is effective for the rapid extraction and concentration of volatile and semi-volatile compounds from various matrices. scispace.com The method utilizes a fused-silica fiber coated with a selective stationary phase. The fiber is exposed to the sample or its headspace, where analytes adsorb onto the coating. Subsequently, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). google.com

The efficiency of SPME for pyrazine (B50134) analysis is highly dependent on the optimization of several parameters:

Fiber Coating: The choice of fiber coating is critical. Bipolar fibers, such as those coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred as they can effectively extract a wide range of compounds, and have been shown to be particularly effective for pyrazines. scispace.comresearchgate.netnih.gov

Extraction Temperature and Time: Optimizing the temperature and duration of extraction is necessary to ensure that equilibrium is reached between the sample, the headspace, and the fiber coating, leading to better repeatability and extraction efficiency. mdpi.com For instance, a study on peanut oil found optimal extraction using a DVB/CAR/PDMS fiber at 60 °C for 50 minutes. nih.gov

Sample Matrix: The properties of the sample matrix influence the release of volatiles. For example, adding salt to aqueous samples can increase the volatility of certain compounds, enhancing their extraction. d-nb.info

SPME-GC-MS has been successfully applied to analyze pyrazines in a diverse range of products including peanut butter, beer, yeast extract, and cocoa beans. scispace.comgoogle.comnih.govsigmaaldrich.com

Table 2: Selected SPME Fiber Coatings for Pyrazine Analysis

| Fiber Coating | Polarity | Target Analytes | Source(s) |

|---|---|---|---|

| DVB/CAR/PDMS | Bipolar | Broad range of volatiles, effective for pyrazines | researchgate.netnih.gov |

| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar compounds | redalyc.org |

| Carboxen/PDMS | Bipolar | Volatile compounds, small molecules | researchgate.net |

| PDMS/DVB | Bipolar | Polar compounds | scispace.com |

Headspace Techniques for Volatile Compound Analysis

Headspace analysis involves the sampling and analysis of the gas phase (headspace) above a solid or liquid sample in a sealed container. This technique is ideal for analyzing volatile organic compounds like pyrazines without complex extraction procedures. Headspace-SPME (HS-SPME) is the most common headspace technique used for flavor analysis. nih.govd-nb.info

In HS-SPME, the SPME fiber is exposed to the headspace above the sample rather than being in direct contact with it. mdpi.com This prevents non-volatile components of the matrix from contaminating the fiber and interfering with the GC analysis. The method is based on the equilibrium of the target analytes among the sample matrix, the headspace, and the fiber coating. mdpi.com

Optimized HS-SPME methods have proven effective for the analysis of pyrazines in numerous food products. For example, an HS-SPME-GC-MS method was developed to detect pyrazine compounds in beer by incubating the sample, exposing a fiber to the headspace, and then thermally desorbing the analytes for GC-MS analysis. google.com Similarly, this technique has been used to identify 27 different pyrazines in maple syrup and to track the formation of pyrazines in peanut oil during roasting. nih.govresearchgate.net A recent advancement, the SPME-Arrow, features a larger sorbent volume than traditional fibers, allowing for the detection of a broader range of volatile compounds, including pyrazines that might be present at trace levels in complex foods like fermented fish sauce. d-nb.info

Table 3: Optimized HS-SPME Conditions for Pyrazine Analysis in Various Matrices

| Food Matrix | Fiber Type | Extraction Temp. | Extraction Time | Source(s) |

|---|---|---|---|---|

| Flavor-enhanced Oils | PDMS/DVB/CAR | 50 °C | 50 min | mdpi.com |

| Peanut Oil | DVB/CAR/PDMS | 60 °C | 50 min | nih.gov |

| Cocoa Husk | DVB/CAR/PDMS | 60 °C | 22 min | redalyc.org |

| Yeast Extract | DVB/CAR/PDMS | - | - | nih.gov |

On-line Coupled Liquid Chromatography-Gas Chromatography/Mass Spectrometry (LC-GC/MS)

The on-line coupling of Liquid Chromatography (LC) with Gas Chromatography/Mass Spectrometry (LC-GC/MS) is a sophisticated technique for the analysis of complex samples. While less common for pyrazine analysis than direct GC-MS methods, it offers significant advantages, particularly for removing non-volatile matrix components that can interfere with GC analysis.

In an LC-GC system, the sample is first injected into an LC column for a preliminary separation. Specific fractions from the LC, which contain the compounds of interest, are then automatically transferred to the GC system for high-resolution separation and subsequent MS detection. This two-dimensional approach enhances selectivity and sensitivity.